molecular formula C20H25N5O2 B5571162 4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine

4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine

Cat. No. B5571162
M. Wt: 367.4 g/mol
InChI Key: SXQXVJGYNUDBDH-UHFFFAOYSA-N
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Description

4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine, also known as PIP4M, is a synthetic compound that has gained attention in the scientific community for its potential applications in treating various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical structure of 4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine includes components that are key in various synthetic pathways and chemical reactions. For instance, morpholine derivatives, such as those synthesized from β-enamino esters involving reactions with morpholine, have been shown to yield functionalized tetrahydropyrimidin-2-thiones with good diastereoselectivity under certain conditions, suggesting potential utility in synthesizing complex pyrimidine-based compounds (Liu et al., 2014). Similarly, microwave-assisted synthesis methods have been employed to create novel pyrimidine derivatives with potential pharmacological applications, highlighting the versatility of pyrimidine and morpholine in drug development (Chaudhary et al., 2012).

Drug Development and Molecular Interaction

In the context of drug development, 4-(Pyrimidin-4-yl)morpholines have been recognized as significant pharmacophores in the inhibition of PI3K and PIKKs, crucial components in the PI3K-AKT-mTOR signaling pathway, often implicated in cancer. The unique structural elements of morpholine, including its ability to adopt co-planar conformations with adjacent aromatic cores, underscore its role in designing selective kinase inhibitors (Hobbs et al., 2019).

Bioactive Compound Synthesis

The synthesis of bioactive compounds utilizing morpholine and pyrimidine derivatives has been extensively studied. For instance, novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen have been synthesized for potential topical drug delivery, indicating the role of morpholine derivatives in enhancing drug solubility and permeation (Rautio et al., 2000). Furthermore, the synthesis of pyridine derivatives with insecticidal properties involves morpholine components, demonstrating the utility of such compounds in developing agrochemicals (Bakhite et al., 2014).

Advanced Material Development

Morpholine and pyrimidine derivatives are also involved in the development of advanced materials. For example, the synthesis of novel 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine and morpholine for drug discovery showcases the application of these compounds in creating building blocks with increased size and conformational flexibility, potentially leading to the development of new pharmacologically active molecules (Feskov et al., 2019).

Mechanism of Action

The mechanism of action of piperidine and morpholine derivatives can vary widely depending on the specific compound and its biological targets. For example, some piperidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, and antipsychotic properties .

Safety and Hazards

Morpholine is flammable and corrosive. It can cause irritation to the eyes, skin, nose, and respiratory system .

Future Directions

The development of new piperidine and morpholine derivatives continues to be an active area of research in medicinal chemistry, with the goal of discovering new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

[3-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-15-22-18(13-19(23-15)24-9-11-27-12-10-24)17-3-2-8-25(14-17)20(26)16-4-6-21-7-5-16/h4-7,13,17H,2-3,8-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQXVJGYNUDBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)C3CCCN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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